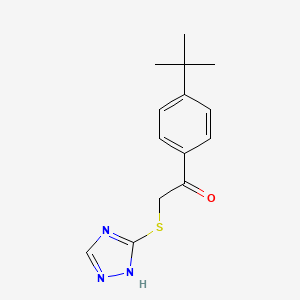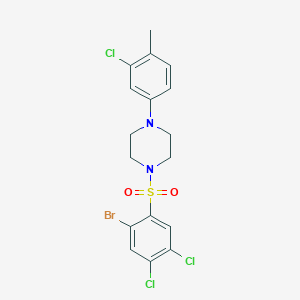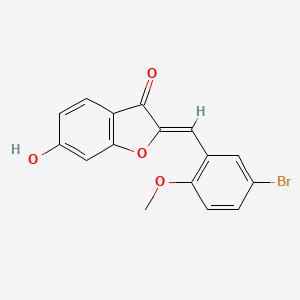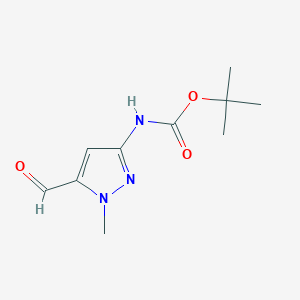
4-Bromo-2-iodobenzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-iodobenzothiophene is an organohalogen compound that belongs to the benzothiophene family. It is characterized by the presence of both bromine and iodine atoms attached to a benzothiophene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mécanisme D'action
Target of Action
It is known to be used in the synthesis of other compounds, such as profenofos , which targets the acetylcholinesterase enzyme .
Mode of Action
It is used in the synthesis of profenofos , an organophosphate insecticide. Profenofos acts by inhibiting the acetylcholinesterase enzyme . This inhibition disrupts the transmission of nerve impulses in the insect’s nervous system, leading to its death .
Biochemical Pathways
As a precursor in the synthesis of profenofos , it indirectly affects the cholinergic pathway by inhibiting the acetylcholinesterase enzyme .
Result of Action
Its derivative profenofos, has been reported to cause respiratory failure in cases of poisoning .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodobenzothiophene typically involves halogenation reactions. One common method is the electrophilic cyclization of alkynes with halogen electrophiles. For instance, the Sonogashira cross-coupling reaction can be employed, where a bromo-substituted thiophene reacts with an ethynyl-substituted benzene derivative, followed by electrophilic cyclization using iodine .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and scalable methods such as palladium-catalyzed cross-coupling reactions. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-iodobenzothiophene undergoes several types of chemical reactions, including:
Substitution Reactions: Both bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound is a versatile substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Cross-Coupling: Palladium catalysts, along with boronic acids or stannanes, are commonly used under inert atmospheres and moderate temperatures.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophene derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
4-Bromo-2-iodobenzothiophene has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodobenzothiophene
- 4-Bromo-2,5-dimethoxybenzothiophene
- 2-Bromo-3-iodobenzothiophene
Uniqueness
4-Bromo-2-iodobenzothiophene is unique due to the simultaneous presence of both bromine and iodine atoms on the benzothiophene ring. This dual halogenation provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. Compared to its analogs, it offers enhanced versatility in cross-coupling reactions and other synthetic transformations .
Propriétés
IUPAC Name |
4-bromo-2-iodo-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrIS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUIIXSJHDBAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)I)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrIS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2-methyloxetan-2-yl)phenyl]ethan-1-ol](/img/structure/B2933677.png)
![N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2933678.png)
![2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione](/img/structure/B2933679.png)
![N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2933680.png)




![7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2933687.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933691.png)



